molecular formula C17H14N2O5 B5525146 methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate

Cat. No.: B5525146
M. Wt: 326.30 g/mol
InChI Key: JLRHTVFWQMAVTD-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.09027155 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Enhancers

Compounds similar to "methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate" have been explored for their role in photopolymerization processes. For instance, derivatives bearing chromophore groups linked to the aminoxyl function, such as alkoxyamines with photoinitiating capabilities, have been proposed to enhance polymerization under UV irradiation. This application is crucial in developing advanced materials with tailored properties for coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Antimalarial Activity

The structural framework of "this compound" is reminiscent of compounds evaluated for their antimalarial properties. Research has identified novel leads for anti-malarial agents, demonstrating the significance of acyl residues and aromatic substitutions in enhancing antimalarial efficacy (Wiesner et al., 2003).

Optical Storage and Polymer Science

The compound's related functionalities have been applied in the creation of azo polymers for reversible optical storage, indicating their potential in data storage technologies. This application is particularly relevant in the development of materials for optical data recording, leveraging the cooperative motion of polar side groups in polymers (Meng et al., 1996).

Hydrogen Bonding and Molecular Structure Analysis

Studies have also focused on the hydrogen bonding capabilities of compounds structurally related to "this compound," exploring their molecular-electronic structure and the formation of complex sheets or chains. This research provides insights into the molecular assembly and the design of novel materials with specific mechanical and chemical properties (Portilla et al., 2007).

Properties

IUPAC Name

methyl 4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)10-5-12-3-2-4-15(11-12)19(22)23/h2-11H,1H3,(H,18,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRHTVFWQMAVTD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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